molecular formula C20H25N3O4S B2894894 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-benzylacetamide CAS No. 1251680-81-5

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-benzylacetamide

Cat. No. B2894894
CAS RN: 1251680-81-5
M. Wt: 403.5
InChI Key: CXIOWKHUVBRNHL-UHFFFAOYSA-N
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Description

The compound “2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-benzylacetamide” is a complex organic molecule. It contains an azepane ring, which is a seven-membered ring with one nitrogen atom . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The molecule also has a sulfonyl group (-SO2-), an acetamide group (-CH2-CO-NH2), and a benzyl group (-C6H5-CH2-) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azepane and pyridine rings would give the molecule a certain degree of rigidity. The sulfonyl group is typically polar, which could influence the compound’s solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The sulfonyl group is typically a good leaving group, meaning it could be replaced by other groups in a reaction . The nitrogen in the azepane and pyridine rings could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the sulfonyl group could make the compound soluble in polar solvents .

Scientific Research Applications

Pharmacological Applications

  • Kappa-Opioid Receptor Antagonism: A study characterizes a novel κ-opioid receptor antagonist with potential for treating depression and addiction disorders, highlighting the relevance of targeted receptor modulation in therapeutic development (Grimwood et al., 2011).

Antibacterial Activities

  • Synthesis and Antibacterial Activities: Research on the synthesis of 2-oxaisocephems demonstrates their potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), underlining the importance of structural modifications for enhanced antibacterial efficacy (Tsubouchi et al., 1994).

Alzheimer’s Disease Treatment

  • Multi-targeted-Directed Ligands: A study presents benzothiazole-based derivatives as multi-targeted-directed ligands for Alzheimer’s disease, emphasizing the strategy of targeting multiple pathological mechanisms for more effective treatments (Hafez et al., 2023).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it could interact with biological targets in the body. If it’s a reagent, it could participate in chemical reactions .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and toxicity. Proper handling and storage procedures should be followed to ensure safety .

Future Directions

The future directions for this compound could involve further studies to understand its properties and potential applications. It could also be modified to create new compounds with desired properties .

properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c24-19(21-15-17-9-4-3-5-10-17)16-22-12-8-11-18(20(22)25)28(26,27)23-13-6-1-2-7-14-23/h3-5,8-12H,1-2,6-7,13-16H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIOWKHUVBRNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-benzylacetamide

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